molecular formula C11H8ClFN2O2 B3141475 N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide CAS No. 478262-55-4

N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide

Cat. No.: B3141475
CAS No.: 478262-55-4
M. Wt: 254.64 g/mol
InChI Key: YWKFHQJSXHACJV-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide is a useful research compound. Its molecular formula is C11H8ClFN2O2 and its molecular weight is 254.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gastrokinetic Activity

Research on benzamide derivatives, including those similar in structure to N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide, has shown significant gastrokinetic activity. These compounds were evaluated for their effects on gastric emptying in rats, demonstrating potent in vivo activity. This suggests potential applications in treatments aimed at enhancing gastrointestinal motility (Kato et al., 1992).

Antipsychotic Potential

A series of benzamides, which share structural features with this compound, was synthesized and evaluated for antipsychotic properties. Compounds in this series exhibited potent activities against dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, suggesting their potential use as multireceptor antipsychotics. This indicates possible applications in the development of new treatments for psychiatric disorders (Yang et al., 2016).

Ectoparasiticide Activity

Isoxazoline amide benzoxaboroles, structurally related to this compound, have been optimized for ectoparasiticide activity against ticks and fleas. An identified molecule from this research demonstrated high therapeutic effectiveness and residual efficacy in dogs, suggesting potential applications in veterinary medicine for controlling ectoparasites (Zhang et al., 2016).

Synthesis and Characterization

The synthesis and analytical characterization of compounds similar to this compound have been reported, providing insights into their chemical properties. This research contributes to the understanding of these compounds' structural and chemical characteristics, which is essential for further pharmaceutical applications (McLaughlin et al., 2016).

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-6-9(12)11(17-15-6)14-10(16)7-2-4-8(13)5-3-7/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKFHQJSXHACJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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